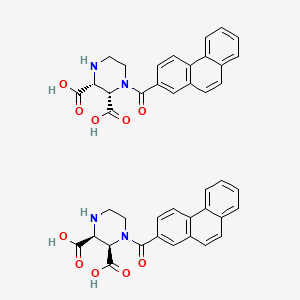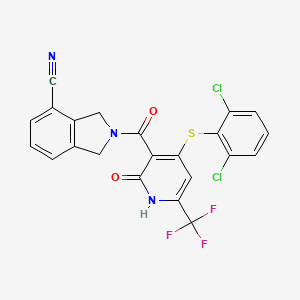
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is a complex organometallic compound that combines the properties of cyclopentane, difluorobenzene, pyrrole, and titanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) typically involves the following steps:
Formation of Cyclopentane Derivative: Cyclopentane is functionalized to introduce reactive sites.
Introduction of Difluorobenzene Group: The difluorobenzene moiety is introduced through a substitution reaction.
Pyrrole Ring Formation: The pyrrole ring is synthesized and attached to the cyclopentane-difluorobenzene intermediate.
Titanium Coordination: Finally, titanium is coordinated to the compound, forming the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can alter the oxidation state of titanium and modify the organic ligands.
Substitution: The difluorobenzene and pyrrole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or nickel complexes facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, influencing the reactivity and stability of the compound. The difluorobenzene and pyrrole groups contribute to the compound’s overall bioactivity and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different substituents.
Difluorobenzene Compounds: Molecules containing difluorobenzene moieties with varying functional groups.
Pyrrole Complexes: Organometallic compounds featuring pyrrole rings coordinated to different metals.
Uniqueness
Cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) is unique due to its combination of cyclopentane, difluorobenzene, pyrrole, and titanium. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C30H32F4N2Ti |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
cyclopentane;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(2+) |
InChI |
InChI=1S/2C10H6F2N.2C5H10.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H2;/q2*-1;;;+2 |
InChI Key |
RDVFAMNHCLZGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


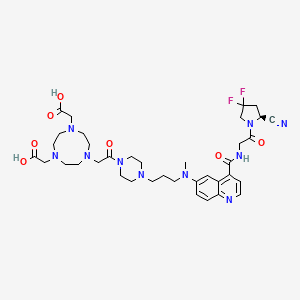

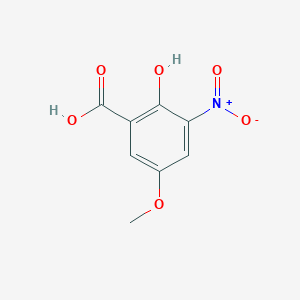
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
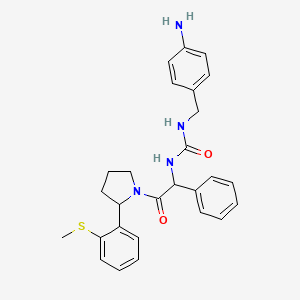
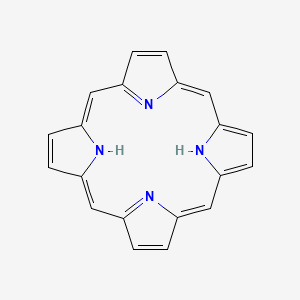
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)

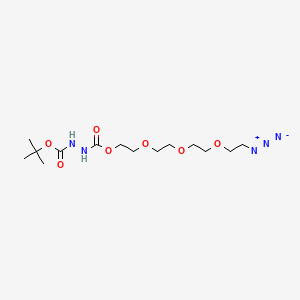
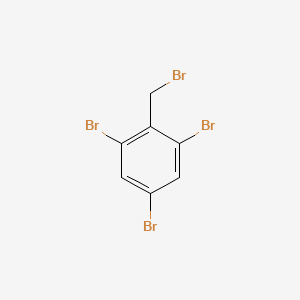
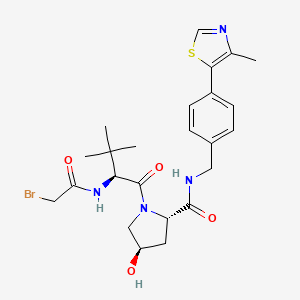
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
